molecular formula C6H5ClN2O B6227714 1-(5-chloropyrimidin-4-yl)ethan-1-one CAS No. 1784990-01-7

1-(5-chloropyrimidin-4-yl)ethan-1-one

Cat. No. B6227714
CAS RN: 1784990-01-7
M. Wt: 156.6
InChI Key:
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Description

1-(5-Chloropyrimidin-4-yl)ethan-1-one, also known as 1-chloro-5-pyrimidin-4-yl-ethanone, is a versatile and important chemical compound used in a wide range of scientific research applications. It is a colorless and odorless crystalline solid with a molecular weight of 149.57 g/mol and a melting point of 138-140 °C. 1-(5-Chloropyrimidin-4-yl)ethan-1-one is a key intermediate in the synthesis of several pharmaceuticals and agrochemicals, and it has been used in a variety of scientific research applications, including organic synthesis, drug development, and enzyme inhibition.

Mechanism of Action

The mechanism of action of 1-(5-chloropyrimidin-4-yl)ethan-1-one is not fully understood. However, it is believed that the compound acts as a substrate for several enzymes, including cytochrome P450 enzymes. It is also believed that the compound may act as an inhibitor of several enzymes, including cytochrome P450 enzymes. In addition, 1-(5-chloropyrimidin-4-yl)ethan-1-one may interact with certain receptors, such as the serotonin receptor, and may affect the expression of certain genes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(5-chloropyrimidin-4-yl)ethan-1-one are not fully understood. However, it is believed that the compound may affect the expression of certain genes, and may interact with certain receptors, such as the serotonin receptor. In addition, the compound may affect the activity of several enzymes, including cytochrome P450 enzymes.

Advantages and Limitations for Lab Experiments

The use of 1-(5-chloropyrimidin-4-yl)ethan-1-one in laboratory experiments has several advantages. The compound is relatively inexpensive and easily accessible, and it can be used in a variety of scientific research applications. In addition, the compound is relatively stable and can be stored for long periods of time without degradation.
However, there are also some limitations to the use of 1-(5-chloropyrimidin-4-yl)ethan-1-one in laboratory experiments. The compound is highly toxic and should be handled with caution. In addition, the compound may interact with other compounds in the laboratory, and may react with certain enzymes.

Future Directions

1-(5-Chloropyrimidin-4-yl)ethan-1-one has a wide range of potential applications in scientific research. Future research should focus on the biochemical and physiological effects of the compound, as well as its potential interactions with other compounds and enzymes. In addition, further research should be conducted to explore the potential applications of the compound in the synthesis of pharmaceuticals and agrochemicals. Finally, further research should be conducted to explore the potential use of 1-(5-chloropyrimidin-4-yl)ethan-1-one in enzyme inhibition and gene expression.

Synthesis Methods

The synthesis of 1-(5-chloropyrimidin-4-yl)ethan-1-one can be achieved by the reaction of 4-chloropyrimidine and ethyl chloroformate in the presence of a base, such as triethylamine. The reaction proceeds via a nucleophilic substitution reaction, with the ethyl chloroformate acting as the nucleophile and the 4-chloropyrimidine acting as the electrophile. The reaction is typically carried out in a solvent such as dichloromethane at a temperature of 0-5 °C. The reaction is complete in 6-12 hours, and the product can be isolated by filtration.

Scientific Research Applications

1-(5-Chloropyrimidin-4-yl)ethan-1-one has been used in a variety of scientific research applications. It has been used in the synthesis of several pharmaceuticals and agrochemicals, including 5-chloro-4-pyrimidin-2-yl-thiazole and 5-chloro-4-pyrimidin-2-yl-thiophene. It has also been used in the synthesis of several heterocyclic compounds, such as 5-chloro-4-pyrimidin-2-yl-thiazolidine and 5-chloro-4-pyrimidin-2-yl-thiophene. In addition, 1-(5-chloropyrimidin-4-yl)ethan-1-one has been used in the synthesis of several enzyme inhibitors, such as 5-chloro-4-pyrimidin-2-yl-thiophene-3-carboxylic acid and 5-chloro-4-pyrimidin-2-yl-thiazole-3-carboxylic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-chloropyrimidin-4-yl)ethan-1-one involves the reaction of 5-chloropyrimidine with ethyl acetoacetate followed by hydrolysis and decarboxylation.", "Starting Materials": [ "5-chloropyrimidine", "ethyl acetoacetate", "sodium hydroxide", "water", "hydrochloric acid", "sodium carbonate" ], "Reaction": [ "Step 1: Dissolve 5-chloropyrimidine (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in ethanol and add a catalytic amount of piperidine. Heat the mixture at reflux for 24 hours.", "Step 2: Cool the reaction mixture and add water. Extract the product with ethyl acetate and dry over anhydrous sodium sulfate.", "Step 3: Hydrolyze the product by refluxing with sodium hydroxide in water for 2 hours.", "Step 4: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate.", "Step 5: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 6: Decarboxylate the product by heating with sodium carbonate in ethanol for 2 hours.", "Step 7: Filter the reaction mixture and evaporate the solvent to obtain the final product, 1-(5-chloropyrimidin-4-yl)ethan-1-one." ] }

CAS RN

1784990-01-7

Product Name

1-(5-chloropyrimidin-4-yl)ethan-1-one

Molecular Formula

C6H5ClN2O

Molecular Weight

156.6

Purity

95

Origin of Product

United States

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